Binding Affinity Comparison: BDP-13176 vs. Earlier Fascin-1 Inhibitors
BDP-13176 demonstrates a 10- to 1000-fold improvement in binding affinity (Kd) compared to earlier fascin-1 inhibitors reported in the literature. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measurements reveal nanomolar binding, whereas previously disclosed compounds bound with modest micromolar affinities [1][2]. This enhanced affinity translates directly to improved functional inhibition in actin bundling assays [1].
| Evidence Dimension | Binding Affinity (Kd) to Fascin-1 |
|---|---|
| Target Compound Data | SPR Kd = 85 ± 0.02 nM; ITC Kd = 50 nM [1] |
| Comparator Or Baseline | Earlier fascin binders (e.g., compound 2) Kd = 10–100 µM [1] |
| Quantified Difference | ~100- to >1000-fold lower Kd (higher affinity) for BDP-13176 |
| Conditions | SPR and ITC experiments with recombinant human fascin-1; described in Francis et al. 2019 [1] |
Why This Matters
Higher binding affinity reduces the required concentration for target engagement, potentially minimizing off-target effects in cellular and in vivo experiments.
- [1] Francis, S., Croft, D., Schüttelkopf, A. W., Parry, C., Pugliese, A., Cameron, K., ... & Goodwin, G. (2019). Structure-based design, synthesis and biological evaluation of a novel series of isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of fascin 1 as potential anti-metastatic agents. Bioorganic & Medicinal Chemistry Letters, 29(8), 1023-1029. View Source
- [2] Huang, F. K., et al. (2015). Targeted inhibition of fascin function blocks tumour invasion and metastatic colonization. Nature Communications, 6, 7465. View Source
